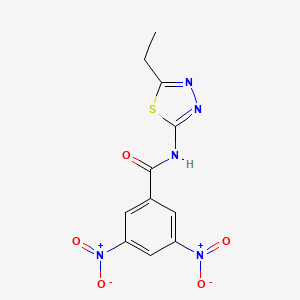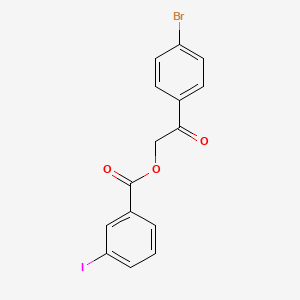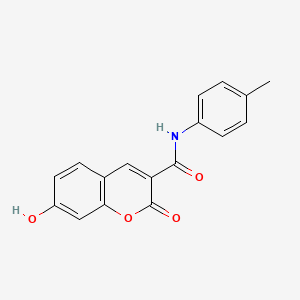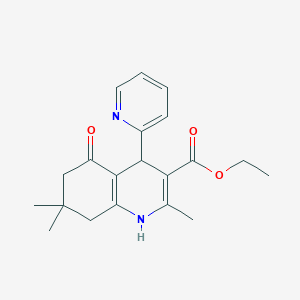![molecular formula C16H23N2O4P B11702064 Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate](/img/structure/B11702064.png)
Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This particular compound features a unique structure with an oxazole ring, a phenyl group, and a methylamino substituent, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may utilize large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The choice of solvents, temperature, and pressure conditions are optimized to minimize by-products and maximize the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphonate derivatives have shown efficacy.
Industry: It is used in the development of new materials, including flame retardants and corrosion inhibitors
Wirkmechanismus
The mechanism of action of dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonate derivatives, such as:
Dialkyl (2-oxopropyl)phosphonates: Used in the synthesis of phosphorylated heterocycles.
H-phosphonate diesters: Employed in P–C bond formation reactions.
Uniqueness
What sets dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate apart is its unique combination of an oxazole ring, a phenyl group, and a methylamino substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H23N2O4P |
|---|---|
Molekulargewicht |
338.34 g/mol |
IUPAC-Name |
4-dipropoxyphosphoryl-N-methyl-2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C16H23N2O4P/c1-4-11-20-23(19,21-12-5-2)16-15(17-3)22-14(18-16)13-9-7-6-8-10-13/h6-10,17H,4-5,11-12H2,1-3H3 |
InChI-Schlüssel |
GEZYBBNVPDHDQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11701986.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11701990.png)

![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11702001.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide](/img/structure/B11702006.png)
![N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11702024.png)




![N-[4-({(E)-[4-((E)-{[4-(acetylamino)phenyl]imino}methyl)phenyl]methylidene}amino)phenyl]acetamide](/img/structure/B11702050.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11702061.png)
